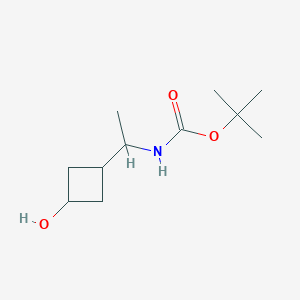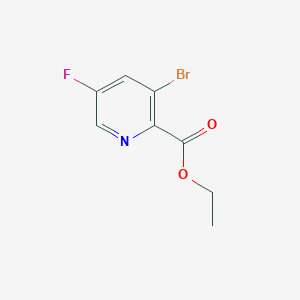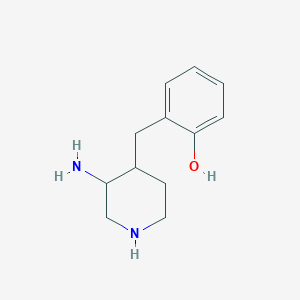
tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclobutyl group, and a carbamate functional group. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 3-hydroxycyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkyl or acyl derivatives.
科学的研究の応用
Chemistry: tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins.
Medicine: The compound is investigated for its potential use in drug development. It serves as a building block for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .
作用機序
The mechanism of action of tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, addition, and elimination reactions .
類似化合物との比較
- tert-Butyl(3-hydroxycyclobutyl)carbamate
- tert-Butyl(1-hydroxycyclopropyl)carbamate
- tert-Butyl(3-hydroxycyclopentyl)carbamate
Comparison: tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate is unique due to the presence of the 3-hydroxycyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. The cyclobutyl ring provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering advantages over other carbamate derivatives .
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-[1-(3-hydroxycyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-7(8-5-9(13)6-8)12-10(14)15-11(2,3)4/h7-9,13H,5-6H2,1-4H3,(H,12,14) |
InChIキー |
JVPFFAYAAOXSGL-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC(C1)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)

![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)


![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)

![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)




